molecular formula C33H31N3O2S B11038547 3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione

3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione

Cat. No.: B11038547
M. Wt: 533.7 g/mol
InChI Key: WRJVFYCWAFKQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines a piperazine ring, a phenylsulfanyl group, and a dihydropyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride and sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, phenylsulfanyl compounds, and dihydropyrrole-2,5-dione analogs. Examples include:

Uniqueness

What sets 3-(4-benzhydrylpiperazino)-1-[2-(phenylsulfanyl)phenyl]dihydro-1H-pyrrole-2,5-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H31N3O2S

Molecular Weight

533.7 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(2-phenylsulfanylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C33H31N3O2S/c37-31-24-29(33(38)36(31)28-18-10-11-19-30(28)39-27-16-8-3-9-17-27)34-20-22-35(23-21-34)32(25-12-4-1-5-13-25)26-14-6-2-7-15-26/h1-19,29,32H,20-24H2

InChI Key

WRJVFYCWAFKQGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.